1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine 2HCl
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Overview
Description
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine 2HCl is a complex organic compound that features a piperazine ring substituted with fluorophenyl and hydroxyphenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine 2HCl typically involves multi-step organic reactions. The process may include:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Substitution reactions: Introduction of the fluorophenyl and hydroxyphenylthio groups through nucleophilic substitution reactions.
Hydrochloride salt formation: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine 2HCl can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine 2HCl would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors or enzymes, modulating their activity. The fluorophenyl and hydroxyphenylthio groups might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler piperazine derivative with known pharmacological activity.
4-(2-Hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine: A compound with similar substituents but lacking the fluorophenyl groups.
Uniqueness
1-(4,4-Bis(4-fluorophenyl)butyl)-4-(2-hydroxy-3-(4-hydroxyphenylthio)propyl)piperazine 2HCl is unique due to the combination of fluorophenyl and hydroxyphenylthio groups on the piperazine ring, which may confer distinct chemical and biological properties compared to simpler analogs.
Properties
CAS No. |
143759-95-9 |
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Molecular Formula |
C29H36Cl2F2N2O2S |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
4-[3-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-2-hydroxypropyl]sulfanylphenol;dihydrochloride |
InChI |
InChI=1S/C29H34F2N2O2S.2ClH/c30-24-7-3-22(4-8-24)29(23-5-9-25(31)10-6-23)2-1-15-32-16-18-33(19-17-32)20-27(35)21-36-28-13-11-26(34)12-14-28;;/h3-14,27,29,34-35H,1-2,15-21H2;2*1H |
InChI Key |
SNWZQJJVVOCVCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=C(C=C4)O)O.Cl.Cl |
Origin of Product |
United States |
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